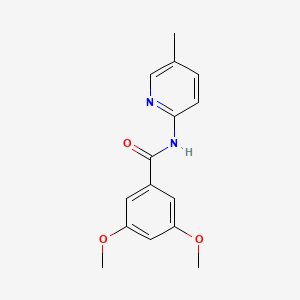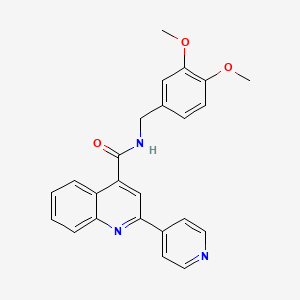![molecular formula C24H35N3O4 B11156656 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11156656.png)
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups
Vorbereitungsmethoden
The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the functional groups. The synthetic routes typically involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Piperidine Ring: Similar cyclization reactions are used to form the piperidine ring.
Functional Group Introduction: The functional groups are introduced through various organic reactions, such as acylation and alkylation.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the functional groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring may also exhibit similar properties.
Functionalized Amides: These compounds have similar functional groups and may undergo similar reactions.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C24H35N3O4 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H35N3O4/c1-17(2)31-14-4-11-25-23(29)19-9-12-26(13-10-19)24(30)20-15-22(28)27(16-20)21-7-5-18(3)6-8-21/h5-8,17,19-20H,4,9-16H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
RUOWNZCBOWFNKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one](/img/structure/B11156574.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156576.png)

![[4-chloro-2-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B11156594.png)
![1-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B11156599.png)

![methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11156610.png)
![N-(2,6-Dichloro-4-methylphenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11156611.png)

![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11156633.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11156637.png)
![2-(4-fluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11156645.png)
![3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]quinazolin-4(3H)-one](/img/structure/B11156651.png)
![4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11156652.png)
